1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide
Description
1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide is a synthetic compound featuring a piperidine-4-carboxamide core linked to an indoline moiety via a 2-oxoethyl group.
Properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c17-16(21)13-5-8-18(9-6-13)11-15(20)19-10-7-12-3-1-2-4-14(12)19/h1-4,13H,5-11H2,(H2,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRHVTAZGGGFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide typically involves multi-step reactions. One common method includes the reaction of indole derivatives with piperidine carboxylic acid derivatives under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are crucial for efficient production. The scalability of the synthesis process ensures that the compound can be produced in sufficient quantities for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
Anticancer Activity
1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide has been studied for its potential anticancer properties. Case studies have shown that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines:
- Mechanism of Action : The compound may interact with specific molecular targets involved in cell proliferation, such as kinases or growth factor receptors.
- Case Studies : Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells, including non-small cell lung cancer and triple-negative breast cancer, showcasing IC50 values in the micromolar range.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, demonstrating promising results:
- Efficacy : Compounds similar to this compound have shown effective inhibition against both Gram-positive and Gram-negative bacteria.
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-468 (breast cancer) | 0.065 | |
| Antimicrobial | Staphylococcus aureus | 15 | |
| Antimicrobial | Escherichia coli | 20 |
Medicinal Chemistry Applications
The structural similarity of this compound to known therapeutic agents makes it a candidate for drug development:
- Drug Design : Its unique functional groups allow for modifications that can enhance potency and selectivity towards specific biological targets.
Therapeutic Potential
Research indicates that this compound may serve as a lead compound in developing new therapeutics for conditions such as:
- Cancer Treatment : Targeting pathways involved in tumor growth and metastasis.
- Neurological Disorders : Investigating its effects on neuroprotective pathways.
Mechanism of Action
The mechanism of action of 1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to activate the NRF2/ARE signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress. The activation of this pathway leads to the upregulation of antioxidant genes, providing protective effects against various diseases .
Comparison with Similar Compounds
Structural Analogues with Indole/Indoline Variations
1-[2-(2,3-Dihydroindol-1-yl)acetyl]piperidine-4-carboxamide (727389-87-9)
- Structure : Replaces the indoline group with 2,3-dihydroindole (a partially saturated indole derivative).
1-(2-Indol-3-yl-2-oxoacetyl)piperidine-4-carboxamide
- Structure : Substitutes indoline with indol-3-yl linked via an oxoacetyl chain.
- Impact : The indol-3-yl group introduces a different electronic profile due to the free NH group, which may influence hydrogen bonding interactions in biological systems. The oxoacetyl spacer could affect solubility and steric hindrance .
- Molecular Formula : C₁₆H₁₇N₃O₃ (vs. C₁₆H₁₈N₃O₃ for the target compound) .
Table 1: Key Structural Differences in Indole/Indoline Analogues
Piperidine-4-carboxamide Derivatives with Varied Substituents
Antiviral Piperidine-4-carboxamides ()
- Examples : (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide.
- Structural Difference : Arylalkyl groups (e.g., naphthalen-1-yl) replace the indoline moiety.
- Impact : Bulky aromatic substituents may enhance binding to viral protease pockets, as suggested for SARS-CoV-2 inhibitors .
HDAC Inhibitors ()
- Examples: 1-(2-((4-Bromobenzyl)amino)ethyl)-N-hydroxypiperidine-4-carboxamide (47b).
- Structural Difference : A hydroxamic acid group (N-hydroxy) replaces the carboxamide, enhancing metal-binding capacity for HDAC active sites.
- Synthetic Yield : 68% for intermediate 46b, indicating moderate synthetic accessibility .
Indole-2-carbonyl Derivatives ()
- Examples : 1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-(2-(pyridin-4-yl)ethyl)piperidine-4-carboxamide (27g).
- Structural Difference : An indole-2-carbonyl group and pyridinylethylamine substituent.
- Impact : The 4-chlorobenzyl group may enhance lipophilicity, while the pyridine moiety could improve water solubility. Yields vary significantly (10–80%), highlighting substituent-dependent synthetic challenges .
Table 2: Comparison of Piperidine-4-carboxamide Derivatives
Functional Group Modifications
Sulfur-Containing Analogues ()
- Example : 1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide.
Ionic Liquids ()
- Example : BPHP (tetrafluoroborate ionic liquid with bis-pyridine).
- Impact : While structurally distinct, the quaternized nitrogen and ionic nature enhance solubility and corrosion inhibition properties, suggesting that similar modifications could tailor the target compound for material science applications .
Biological Activity
1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and its pharmacological properties.
Chemical Structure
The compound can be structurally represented as follows:
This molecular configuration allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It has been noted for its potential to modulate signaling pathways relevant to cancer and neurodegenerative diseases:
- Kinase Inhibition : The compound may inhibit certain kinases involved in cell proliferation, thereby exhibiting anti-cancer properties.
- Neuroprotective Effects : Preliminary studies suggest that it could protect neuronal cells against oxidative stress and inflammation, potentially through the inhibition of the NF-κB signaling pathway .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A-431 | 0.065 | High inhibitory activity |
| MDA-MB-468 | 9.4 | Moderate inhibitory activity |
| A549 | 0.065 | High inhibitory activity |
| OVXF 899 | 2.76 | Significant activity |
These results indicate a promising profile for the compound as an anticancer agent.
Neuroprotective Activity
The compound has also shown potential neuroprotective effects, particularly in models of Alzheimer's disease. It has been reported to:
- Inhibit amyloid-beta aggregation.
- Reduce ROS production.
In vivo studies have indicated improvements in cognitive function in animal models treated with this compound .
Case Studies
Case Study 1: Cancer Treatment
A study evaluated the efficacy of the compound on human carcinoma cell lines, revealing that it significantly inhibited cell proliferation through apoptotic pathways. The study concluded that the compound could serve as a lead for developing new anticancer therapies .
Case Study 2: Neurodegenerative Disorders
In a model of scopolamine-induced memory impairment, administration of the compound resulted in notable improvements in learning and memory performance, highlighting its potential as a treatment for Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
